molecular formula C19H36Br2O2 B3050368 Methyl 9,10-dibromostearate CAS No. 25456-04-6

Methyl 9,10-dibromostearate

Cat. No.: B3050368
CAS No.: 25456-04-6
M. Wt: 456.3 g/mol
InChI Key: QNMTXFWVHQDSNR-UHFFFAOYSA-N
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Description

Its molecular formula is C19H36Br2O2, and it has a molecular weight of 456.3 g/mol . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Methyl 9,10-dibromostearate can be synthesized from methyl oleate through a bromination reaction. The reaction typically involves the addition of bromine to methyl oleate in the presence of a solvent such as chloroform . The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve a high yield of the desired product.

Chemical Reactions Analysis

Methyl 9,10-dibromostearate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form stearic acid derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 9,10-dibromostearate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9,10-dibromostearate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity is primarily attributed to the presence of bromine atoms .

Comparison with Similar Compounds

Methyl 9,10-dibromostearate can be compared with other brominated stearic acid derivatives, such as:

Properties

IUPAC Name

methyl 9,10-dibromooctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36Br2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMTXFWVHQDSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336572
Record name Methyl 9,10-dibromostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-04-6
Record name Methyl 9,10-dibromostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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